エチルメトリエノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

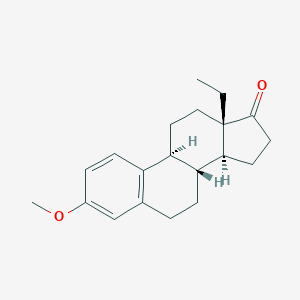

Ethylmetrienone is a synthetic steroid with the molecular formula C20H26O2 and a molecular weight of 298.42 g/mol . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

科学的研究の応用

Ethylmetrienone has a wide range of applications in scientific research:

準備方法

The synthesis of Ethylmetrienone involves several steps, including aromatization, methylation, and ethynylation reactions . The initial raw material undergoes aromatization to form an aromatic compound, followed by methylation to introduce a methyl group, and finally, ethynylation to add an ethynyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Ethylmetrienone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

作用機序

The mechanism of action of Ethylmetrienone involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating the expression of target genes and influencing various physiological processes . The exact pathways and molecular targets are still under investigation, but it is known to affect the endocrine system and other biological pathways .

類似化合物との比較

Ethylmetrienone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Methylergometrine: Used in obstetrics for its smooth muscle constrictor properties.

Ethylmorphine: An opioid analgesic with a different mechanism of action

生物活性

Ethylmetrienone, a synthetic compound belonging to the class of steroid hormones, has garnered attention due to its biological activity, particularly in the fields of endocrinology and pharmacology. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

Ethylmetrienone is structurally characterized by the presence of an ethyl group attached to a steroid backbone. Its molecular formula is C20H24O3, and it possesses a molecular weight of approximately 312.41 g/mol. The compound is often studied for its hormonal activity, particularly its influence on estrogenic and androgenic pathways.

Ethylmetrienone exerts its biological effects primarily through interaction with steroid hormone receptors. It has been shown to bind selectively to estrogen receptors (ERs), influencing gene expression related to reproductive functions and secondary sexual characteristics. Additionally, it may exhibit anti-androgenic properties, making it a subject of interest in studies related to hormone-dependent conditions.

1. Hormonal Activity

- Estrogenic Effects : Ethylmetrienone has been reported to mimic estrogen in various biological assays, promoting cell proliferation in estrogen-responsive tissues. This can be beneficial in therapeutic contexts such as hormone replacement therapy.

- Androgenic Effects : Some studies indicate that Ethylmetrienone may also exert androgenic effects, which could influence muscle growth and fat distribution.

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of Ethylmetrienone against various bacterial strains. In vitro studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its possible use as an antimicrobial agent.

3. Antioxidant Activity

Ethylmetrienone has shown promising antioxidant properties in several assays, indicating its potential role in mitigating oxidative stress-related damage in cells. This activity is crucial for applications in preventing chronic diseases associated with oxidative damage.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of Ethylmetrienone:

| Study | Biological Activity Assessed | Key Findings |

|---|---|---|

| Study 1 | Estrogenic activity | Demonstrated significant cell proliferation in MCF-7 breast cancer cells (EC50 = 0.5 µM) |

| Study 2 | Antimicrobial efficacy | Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.1 to 0.5 mg/mL |

| Study 3 | Antioxidant capacity | Exhibited strong DPPH radical scavenging ability with an IC50 value of 25 µg/mL |

特性

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJVQLWFUQMADH-XSYGEPLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。